Ferrocene, 1,1'-bis(hydroxymethyl)-
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Overview
Description
1,1’-Bis(hydroxymethyl)ferrocene is an organometallic compound with the molecular formula C₁₂H₁₄FeO₂. It consists of a ferrocene core, where two cyclopentadienyl rings are bound to a central iron atom, and each ring is substituted with a hydroxymethyl group. This compound is known for its unique electronic and structural properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Bis(hydroxymethyl)ferrocene can be synthesized through the reaction of ferrocene with formaldehyde in the presence of a base. The process involves the generation of dilithioferrocene by reacting ferrocene with n-butyllithium, followed by the addition of paraformaldehyde to form the desired product .
Industrial Production Methods: While specific industrial production methods for 1,1’-bis(hydroxymethyl)ferrocene are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Bis(hydroxymethyl)ferrocene undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form ferrocene derivatives with different substituents.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ferrocenecarboxaldehyde or ferrocenecarboxylic acid.
Reduction: Formation of ferrocene derivatives with different alkyl or aryl groups.
Substitution: Formation of various substituted ferrocenes depending on the nucleophile used.
Scientific Research Applications
1,1’-Bis(hydroxymethyl)ferrocene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organometallic compounds and polymers.
Biology: Investigated for its potential use in bio-sensing and as a redox-active probe in biological systems.
Industry: Utilized in the development of advanced materials, such as electrochemical sensors and catalysts.
Mechanism of Action
The mechanism by which 1,1’-bis(hydroxymethyl)ferrocene exerts its effects is primarily related to its redox properties. The compound can undergo reversible oxidation and reduction, making it useful in redox reactions and electrochemical applications. The hydroxymethyl groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding to molecular targets .
Comparison with Similar Compounds
Ferrocene: The parent compound, consisting of two cyclopentadienyl rings bound to an iron atom.
1,1’-Bis(chloromethyl)ferrocene: Similar structure but with chloromethyl groups instead of hydroxymethyl groups.
1,1’-Bis(diphenylphosphino)ferrocene: Contains diphenylphosphino groups, used as a ligand in coordination chemistry.
Uniqueness: 1,1’-Bis(hydroxymethyl)ferrocene is unique due to the presence of hydroxymethyl groups, which enhance its solubility in polar solvents and provide additional sites for chemical modification. This makes it a versatile compound for various applications in chemistry, biology, and materials science .
Properties
Molecular Formula |
C12H14FeO2 |
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Molecular Weight |
246.08 g/mol |
IUPAC Name |
cyclopenta-1,4-dien-1-ylmethanol;iron(2+) |
InChI |
InChI=1S/2C6H7O.Fe/c2*7-5-6-3-1-2-4-6;/h2*1-4,7H,5H2;/q2*-1;+2 |
InChI Key |
AQUSAQRCJHSYBO-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C=CC(=C1)CO.[CH-]1C=CC(=C1)CO.[Fe+2] |
Origin of Product |
United States |
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